molecular formula C23H17F2N3O B11468439 3,8-bis(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3,8-bis(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11468439
M. Wt: 389.4 g/mol
InChI Key: OCJCYGPZGQTRTE-UHFFFAOYSA-N
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Description

3,8-BIS(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE is a complex heterocyclic compound that belongs to the quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl groups and the pyrazoloquinazoline core structure contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-BIS(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 2-methyl-3-aminoquinazoline to form an intermediate Schiff base. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazoloquinazoline core. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,8-BIS(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3,8-BIS(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3,8-BIS(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-BIS(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE is unique due to the presence of two fluorophenyl groups and the specific arrangement of the pyrazoloquinazoline core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H17F2N3O

Molecular Weight

389.4 g/mol

IUPAC Name

3,8-bis(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C23H17F2N3O/c1-13-22(15-4-8-18(25)9-5-15)23-26-12-19-20(28(23)27-13)10-16(11-21(19)29)14-2-6-17(24)7-3-14/h2-9,12,16H,10-11H2,1H3

InChI Key

OCJCYGPZGQTRTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)F

Origin of Product

United States

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